N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-12-2-7-17-15(8-12)13-3-5-16-6-4-13/h2-8,10-11,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGNOUUAAJHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034394-12-0 |
| Molecular Formula | C₁₅H₁₅N₅O₂S |
| Molecular Weight | 329.4 g/mol |
This compound features a bipyridine moiety and a pyrazole ring, which contribute to its unique biological properties and reactivity.
The biological activity of this compound has been primarily attributed to its role as an inhibitor of specific enzymes. Notably, it exhibits significant inhibitory effects on carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and facilitating various physiological processes. By binding to the active site of these enzymes, the compound effectively disrupts their function, leading to alterations in metabolic pathways .
Additionally, sulfonamides like this compound are known for their antibacterial properties. They mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis, thereby inhibiting bacterial growth.
Antimicrobial Activity
This compound demonstrates promising antimicrobial activity against various bacterial strains. Its mechanism involves interference with folic acid synthesis in bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Potential
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. In one study, pyrazole derivatives showed IC50 values ranging from 12 nM to 49.85 µM against various cancer cell lines . The specific mechanisms through which these compounds exert their anticancer effects often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Study on Carbonic Anhydrase Inhibition
A study focused on the inhibition of carbonic anhydrase by this compound revealed that this compound effectively binds to the enzyme's active site. The inhibition was quantified using kinetic assays that demonstrated a significant reduction in enzyme activity at micromolar concentrations.
Evaluation of Antitumor Activity
In another investigation into the antitumor potential of pyrazole derivatives including this compound, researchers reported that certain modifications to the pyrazole structure enhanced cytotoxicity against HepG2 liver cancer cells. The study highlighted that compounds with specific substituents exhibited IC50 values below 40 µM, indicating low cytotoxicity while maintaining antitumor efficacy .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Pyrazole-based compounds have been extensively studied for their ability to inhibit various kinases.
A study demonstrated that modifications to the pyrazole structure could lead to enhanced potency against specific cancer types, such as lymphoma and melanoma. The introduction of substituents on the pyrazole ring has shown to improve the compound's efficacy while maintaining low efflux rates, which is critical for effective drug delivery .
Case Study: Anticancer Activity
In a recent investigation, a series of substituted pyrazole derivatives were synthesized and evaluated for their anticancer activity. One particular derivative exhibited an impressive IC50 value of 12 nM against a specific cancer cell line, indicating significant potential as an anticancer agent .
Antibacterial Properties
This compound also shows promise as an antibacterial agent. Research has indicated that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial effects of several pyrazole derivatives, including this compound against common pathogens. The results revealed that certain derivatives effectively inhibited bacterial growth, highlighting their potential for developing new antimicrobial therapies .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in creating more complex molecules.
Synthesis of Pyrazole Derivatives
The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions. These methods have been optimized to yield high-quality products with significant yields .
Data Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Kinase Inhibition | Targeting specific kinases involved in cancer signaling | IC50 values as low as 12 nM for certain derivatives |
| Antibacterial Activity | Effective against various bacterial strains | Significant inhibition observed in multiple studies |
| Organic Synthesis | Intermediate for synthesizing complex pyrazole derivatives | High yields achieved through optimized synthetic routes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Pyrazole-Sulfonamide Derivatives
- Compound 27 ():
- Structure: 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide.
- Key Features:
- Substituted pyrazole (butyl, dimethyl groups) and pyridine-sulfonamide.
- Chlorophenyl carbamoyl group enhances lipophilicity.
- Melting Point: 138–142°C.
- IR Peaks: 3344 cm⁻¹ (NH), 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂).
¹H-NMR: δ 0.90 (CH₃), 7.36 (aromatic protons).
Target Compound :
- Differences: Replaces the chlorophenyl carbamoyl group with a bipyridinylmethyl moiety.
- Implications: The bipyridine group may enhance π-π stacking interactions and metal coordination, while the methylene linker increases conformational flexibility.
2.1.2. Bipyridine-Imidazole Derivatives
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Structure: Bipyridine core with imidazole and benzene-diamine substituents. Synthesis: SNAr reaction of 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine .
Target Compound :
- Differences: Replaces imidazole and benzene-diamine with pyrazole-sulfonamide.
- Implications: Sulfonamide groups often improve solubility and bioavailability compared to amines.
Physicochemical Properties
- Target Compound Predictions :
- Expected Melting Point: 150–180°C (based on sulfonamide analogs).
- IR Peaks: ~1150–1180 cm⁻¹ (SO₂), ~1600 cm⁻¹ (C=N/C=C).
Q & A
Q. What are the optimal synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a 2,4'-bipyridine derivative with a sulfonamide group via nucleophilic substitution or amide bond formation. Key steps include:
- Intermediate preparation : Functionalizing the bipyridine core with a methyl group at the 4-position for subsequent sulfonamide coupling .
- Reaction optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical to avoid side reactions like hydrolysis or polymerization. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%). TLC monitoring is essential for intermediate steps .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR confirm substitution patterns on the bipyridine and pyrazole rings. Aromatic protons in the bipyridine moiety typically resonate at δ 8.2–9.0 ppm .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 387.12) validates molecular formula .
- IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm, while pyrazole C-N vibrations occur near 1600 cm .
Q. How does the bipyridine-pyrazole-sulfonamide architecture influence physicochemical properties?
- Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the sulfonamide group; limited aqueous solubility (logP ~2.5) .
- Stability : Stable under ambient conditions but susceptible to hydrolysis under strongly acidic/basic conditions. Store at −20°C in inert atmospheres .
- Electronic effects : The bipyridine moiety acts as a π-acceptor, while the sulfonamide group introduces polarity, affecting redox behavior and intermolecular interactions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Enzyme inhibition : The sulfonamide group mimics transition states in carbonic anhydrase or kinase active sites, as shown in molecular docking studies with AutoDock Vina .
- Metal coordination : The bipyridine moiety chelates divalent metal ions (e.g., Zn, Cu), potentially disrupting metalloenzyme function .
- In vitro validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinities (e.g., IC values) .
Q. How can contradictory data on bioactivity (e.g., antimicrobial vs. anticancer) be resolved?
Contradictions arise from structural analogs with varying substituents. Methodological approaches include:
- Structure-activity relationship (SAR) : Systematically modify substituents on the pyrazole or bipyridine rings and test against standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) .
- Impurity analysis : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed sulfonamides) that may skew bioactivity results .
Q. What computational strategies predict the compound’s reactivity and stability in complex environments?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap) and predict redox behavior .
- Molecular dynamics (MD) : Simulate solvation in water/DMSO mixtures to model aggregation or degradation pathways .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Scale-up bottlenecks : Poor solubility of intermediates can stall reactions. Use phase-transfer catalysts (e.g., TBAB) or switch to microwave-assisted synthesis for faster kinetics .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura coupling steps, improving cost-efficiency .
Q. What strategies enhance selectivity in functionalization reactions?
- Protecting groups : Temporarily block reactive sites on the bipyridine (e.g., Boc protection for amines) during sulfonamide coupling .
- Directed ortho-metalation : Use lithium bases to regioselectively functionalize the bipyridine core .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
